molecular formula C19H24Cl2N4O2 B14381335 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride CAS No. 89459-20-1

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride

Cat. No.: B14381335
CAS No.: 89459-20-1
M. Wt: 411.3 g/mol
InChI Key: OBLBIACNYAAAEI-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride is a synthetic compound belonging to the class of acridine derivatives. These compounds are known for their intercalating properties with DNA, making them significant in the field of medicinal chemistry, particularly in cancer research. The compound is characterized by its ability to interact with DNA, thereby influencing various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride typically involves multiple steps:

    Starting Material: The process begins with the preparation of acridine derivatives.

    Amination: Introduction of the amino group at the 9th position of the acridine ring.

    Carboxamide Formation: The carboxamide group is introduced at the 4th position.

    Dimethylaminoethyl Substitution: The dimethylaminoethyl group is attached to the nitrogen atom.

    Methoxylation: The methoxy group is introduced at the 7th position.

    Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

Scientific Research Applications

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a probe in studying chemical reactions.

    Biology: Employed in the study of DNA interactions and as a tool in molecular biology experiments.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA molecule. This can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. The disruption of these processes can lead to cell death, making the compound a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 9-amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
  • 9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide

Uniqueness

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride is unique due to the presence of the methoxy group at the 7th position, which can influence its interaction with DNA and its overall biological activity. This structural difference can result in variations in its efficacy and specificity compared to other similar compounds.

Properties

CAS No.

89459-20-1

Molecular Formula

C19H24Cl2N4O2

Molecular Weight

411.3 g/mol

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-7-methoxyacridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C19H22N4O2.2ClH/c1-23(2)10-9-21-19(24)14-6-4-5-13-17(20)15-11-12(25-3)7-8-16(15)22-18(13)14;;/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24);2*1H

InChI Key

OBLBIACNYAAAEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)OC)N=C21)N.Cl.Cl

Origin of Product

United States

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